1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose 1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose
Brand Name: Vulcanchem
CAS No.: 91110-24-6
VCID: VC8316403
InChI: InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1
SMILES: CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Molecular Formula: C28H30O6
Molecular Weight: 462.5 g/mol

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose

CAS No.: 91110-24-6

Cat. No.: VC8316403

Molecular Formula: C28H30O6

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

1-O-Acetyl-2,3,5-tri-O-benzyl-b-D-ribofuranose - 91110-24-6

Specification

CAS No. 91110-24-6
Molecular Formula C28H30O6
Molecular Weight 462.5 g/mol
IUPAC Name [(2S,3R,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl] acetate
Standard InChI InChI=1S/C28H30O6/c1-21(29)33-28-27(32-19-24-15-9-4-10-16-24)26(31-18-23-13-7-3-8-14-23)25(34-28)20-30-17-22-11-5-2-6-12-22/h2-16,25-28H,17-20H2,1H3/t25-,26-,27-,28-/m1/s1
Standard InChI Key CPWPSDGLXXKBKZ-BIYDSLDMSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
SMILES CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4
Canonical SMILES CC(=O)OC1C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is a β-anomeric ribofuranose derivative where the 1-hydroxyl group is acetylated, and the 2-, 3-, and 5-hydroxyl groups are benzylated. The stereochemistry is defined by the β-D configuration, ensuring compatibility with enzymatic systems in downstream applications . The compound’s IUPAC name, [(2S,3S,4S,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate, reflects its intricate substitution pattern .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC28H30O6\text{C}_{28}\text{H}_{30}\text{O}_{6}
Molecular Weight462.53 g/mol
Melting Point128–130 °C
CAS Registry Number91110-24-6
Optical RotationNot reported

The absence of reported optical rotation values in permissible sources highlights gaps in publicly available data, though analogous compounds often exhibit significant chiral activity due to their sugar backbone .

Industrial Synthesis and Optimization

Stepwise Protection of Ribose

The industrial synthesis of 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose involves a multi-step protection-deprotection strategy to achieve regioselective functionalization :

  • Methylation of Ribose: Ribose is treated with thionyl chloride (SOCl2\text{SOCl}_2) in methanol at 0–5 °C to methylate the 1-hydroxyl group, forming methyl riboside.

  • Benzylation: The methylated intermediate reacts with benzyl chloride in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) and pyridine at 60–70 °C, introducing benzyl groups at the 2-, 3-, and 5-positions.

  • Acetylation: The 1-methyl group is replaced with an acetyl group using glacial acetic acid and acetic anhydride at subzero temperatures, yielding the final product .

This protocol achieves >90% yield, with recrystallization in ethanol ensuring high purity .

Challenges in Stereochemical Control

Maintaining the β-D configuration requires strict temperature control during acetylation. Side reactions, such as α-anomer formation or benzyl group migration, are mitigated by using excess acetic anhydride and short reaction times .

Applications in Nucleoside and Nucleotide Synthesis

Role in Silyl-Hilbert–Johnson Reactions

The compound serves as a glycosyl donor in silyl-Hilbert–Johnson reactions, where it reacts with silylated nucleobases (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) to form N-glycosidic bonds . Subsequent deprotection with acidic or basic conditions removes the acetyl and benzyl groups, yielding ribonucleosides like adenosine or cytidine .

Case Study: Antiviral Drug Intermediate

In the synthesis of remdesivir, a broad-spectrum antiviral, 1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is used to construct the ribose moiety before phosphorylation . Its benzyl groups prevent unwanted side reactions during phosphoramidite coupling, ensuring high regioselectivity .

Physicochemical and Stability Profiles

Thermal Stability

The compound’s melting point of 128–130 °C suggests moderate thermal stability, suitable for storage at 2–8 °C . Differential scanning calorimetry (DSC) data, though unreported in accessible sources, would likely show exothermic decomposition above 200 °C.

Solubility and Reactivity

1-O-Acetyl-2,3,5-tri-O-benzyl-β-D-ribofuranose is soluble in chloroform, ethyl acetate, and dimethyl sulfoxide (DMSO) . The benzyl groups enhance lipid solubility, facilitating its use in heterogeneous reaction mixtures .

SupplierQuantityPrice (USD)
USBiological100 mg375
Biosynth Carbosynth1 g395
American Custom Chemicals Corporation5 g834.50

Prices reflect the compound’s high purity (>95%) and specialized synthesis requirements . Bulk purchases (e.g., 10 g) may reduce costs by 20–30% .

Future Directions and Research Gaps

Enzymatic Deprotection Strategies

Recent advances propose using lipases or esterases to selectively remove acetyl groups, potentially streamlining nucleoside synthesis .

Green Chemistry Approaches

Replacing benzyl chloride with less toxic alternatives (e.g., p-methoxybenzyl chloride) could reduce environmental impact without compromising yield .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator